Propyl phenyl(propan-2-yl)carbamate Propyl phenyl(propan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 62604-34-6
VCID: VC20622223
InChI: InChI=1S/C13H19NO2/c1-4-10-16-13(15)14(11(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

Propyl phenyl(propan-2-yl)carbamate

CAS No.: 62604-34-6

Cat. No.: VC20622223

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Propyl phenyl(propan-2-yl)carbamate - 62604-34-6

Specification

CAS No. 62604-34-6
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name propyl N-phenyl-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C13H19NO2/c1-4-10-16-13(15)14(11(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3
Standard InChI Key FJRHLZVUFAMYSM-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)N(C1=CC=CC=C1)C(C)C

Introduction

Structural and Physicochemical Characteristics

Propyl phenyl(propan-2-yl)carbamate belongs to the carbamate class, defined by the functional group R1OCONR2R3\text{R}_1\text{OCONR}_2\text{R}_3. Its molecular formula is C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2, with an average molecular mass of 221.3 g/mol . The molecule comprises three distinct moieties:

  • A propyl group (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3) contributing to hydrophobic interactions.

  • A phenyl ring providing aromaticity and potential π-π stacking capabilities.

  • A propan-2-yl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2) introducing steric bulk and influencing stereoelectronic properties.

Comparative Physicochemical Data

While direct measurements for this compound are scarce, structurally related carbamates offer insights:

PropertyPropan-2-yl N-(2-chlorophenyl)carbamate Propyl N-methyl-N-[(2S)-1-phenylpropan-2-yl]carbamate
Molecular FormulaC10H12ClNO2\text{C}_{10}\text{H}_{12}\text{ClNO}_2C14H21NO2\text{C}_{14}\text{H}_{21}\text{NO}_2
Molecular Weight (g/mol)213.66235.32
Density (g/cm³)1.226N/A
Boiling Point (°C)248.5N/A
LogP3.373.10

The higher LogP of propyl phenyl(propan-2-yl)carbamate compared to its analogs suggests enhanced lipophilicity, potentially improving membrane permeability in biological systems .

Synthetic Pathways and Reaction Mechanisms

Carbamate synthesis typically involves the reaction of amines with chloroformates or carbonylating agents. For propyl phenyl(propan-2-yl)carbamate, plausible routes include:

Route 1: Amine-Chloroformate Condensation

PhNH2+ClCOOCH2CH2CH3PhNHCOOCH2CH2CH3+HCl\text{PhNH}_2 + \text{ClCOOCH}_2\text{CH}_2\text{CH}_3 \rightarrow \text{PhNHCOOCH}_2\text{CH}_2\text{CH}_3 + \text{HCl}

Subsequent alkylation of the carbamate nitrogen with isopropyl bromide could yield the target compound .

Route 2: Curtius Rearrangement

Acyl azides derived from phenylpropanoic acid derivatives may undergo thermal decomposition to form isocyanates, which react with propan-2-ol to generate the carbamate .

Key challenges in synthesis include:

  • Steric hindrance from the propan-2-yl group, requiring elevated temperatures or catalysts like DMAP.

  • Regioselectivity in N-alkylation, mitigated by using bulky bases (e.g., LDA) to deprotonate the amine selectively .

Biological Activity and Enzyme Interactions

Carbamates are renowned for their enzyme-modulating capabilities, particularly as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. While direct data on propyl phenyl(propan-2-yl)carbamate are lacking, studies on analogs reveal critical structure-activity relationships:

Cholinesterase Inhibition

  • BChE Selectivity: Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates exhibit up to 34-fold selectivity for BChE over AChE, attributed to interactions with the enzyme’s peripheral anionic site .

  • Carbamylation Kinetics: The propan-2-yl group’s steric bulk may slow decarbamylation, prolonging enzyme inhibition—a trait observed in rivastigmine derivatives .

Neurotoxicological Profile

Industrial and Agricultural Applications

Pest Control Agents

Carbamates are widely used as insecticides due to their neurotoxic effects on arthropods. The propan-2-yl group’s lipophilicity may enhance cuticular penetration, improving efficacy against resistant pest strains .

Pharmaceutical Intermediate

As a carbamate scaffold, this compound could serve as a precursor for:

  • Prodrugs: Masking amine functionalities to improve bioavailability.

  • Enzyme Inhibitors: Optimizing substituents for selectivity toward cancer-related proteases or kinases .

Environmental and Toxicological Considerations

Ecotoxicology

Carbamate persistence in soil depends on hydrolysis rates, influenced by pH and microbial activity. The half-life of analogous compounds ranges from 2–30 days, suggesting moderate environmental persistence .

Mammalian Toxicity

  • Acute Exposure: Symptoms may include muscarinic effects (salivation, lacrimation) and nicotinic effects (muscle fasciculations).

  • Chronic Risks: Potential endocrine disruption via aryl hydrocarbon receptor binding, observed in chlorophenyl carbamates .

Future Directions and Research Opportunities

  • Stereochemical Studies: Synthesis of enantiomerically pure forms to explore chirality-activity relationships.

  • Computational Modeling: Molecular dynamics simulations to predict binding modes with BChE and AChE .

  • Hybrid Molecules: Conjugation with sulfonamide or triazole moieties to enhance selectivity and potency .

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